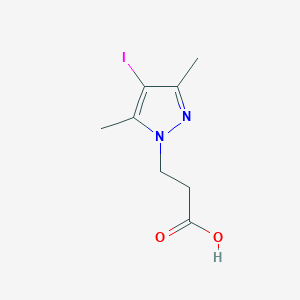
3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and medicine.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the paper titled "3-(Diphenylphosphino)propanoic acid: An efficient ligand for the Cu-catalyzed N-arylation of imidazoles and 1H-pyrazole with aryl halides" discusses the use of 3-(diphenylphosphino)propanoic acid as a ligand in copper-catalyzed C-N coupling reactions, which could potentially be applied to the synthesis of the compound . Although the exact synthesis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is not detailed, the methodologies described could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their reactivity and interaction with other molecules. The paper "3,3-Bis(3,5-dimethylpyrazol-1-yl)propionic acid: A tripodal N, N, O ligand for manganese and rhenium complexes – Syntheses and structures" provides insights into the structural aspects of a related compound, which could help infer the molecular geometry and potential binding sites of the compound of interest. X-ray crystallography is often used to determine the precise molecular structure, as indicated in the paper "3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester" .
Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions due to their reactive sites. The paper "A SIMPLE AND RAPID SYNTHESIS OF 4H-4-OXO-1-BENZOPYRAN-3-YL AND 1,3-DIARYLPYRAZOL-4-YL PROPANOIC ACIDS" discusses the synthesis of pyrazol-4-yl propanoic acids, which could provide insights into the reactivity of the 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, particularly in the formation of C-C bonds and potential functional group transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The paper "Structure analysis and characterization of 3,4-dimethyl-1H-yl-pyrazole" describes the use of spectroscopic techniques such as infrared, nuclear magnetic resonance, and gas chromatography-mass spectrometry for the analysis of a pyrazole derivative. These techniques could be applied to determine the physical properties such as melting point, boiling point, solubility, and chemical properties like acidity, stability, and reactivity of the compound of interest.
Applications De Recherche Scientifique
-
Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
- They are used as scaffolds in the synthesis of bioactive chemicals .
- The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .
-
Agrochemistry
-
Coordination Chemistry
-
Organometallic Chemistry
-
Synthesis of Heterobiaryls
-
Biological Activities
-
Synthesis of Imidazoles
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .
-
Synthesis of Heterobiaryls
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-iodo-3,5-dimethylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-5-8(9)6(2)11(10-5)4-3-7(12)13/h3-4H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKYOUULJSNVAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)O)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)
![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)
![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)
![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)
![1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B1327081.png)
![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)
![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)
![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)
![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)
![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)
![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)
![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)